molecular formula C8H5Cl2FO3S B13256855 3-(Chlorosulfonyl)-5-fluoro-4-methylbenzoyl chloride

3-(Chlorosulfonyl)-5-fluoro-4-methylbenzoyl chloride

Cat. No.: B13256855
M. Wt: 271.09 g/mol
InChI Key: DXGPWTGAJMFBKO-UHFFFAOYSA-N
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Description

3-(Chlorosulfonyl)-5-fluoro-4-methylbenzoyl chloride is an organic compound with the molecular formula C8H6ClFO3S. This compound is characterized by the presence of a chlorosulfonyl group, a fluorine atom, and a methyl group attached to a benzoyl chloride core. It is commonly used in organic synthesis and has applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chlorosulfonyl)-5-fluoro-4-methylbenzoyl chloride typically involves the chlorosulfonation of 5-fluoro-4-methylbenzoic acid. The reaction is carried out using chlorosulfonic acid (HSO3Cl) as the chlorosulfonating agent. The reaction conditions usually involve heating the mixture to a temperature range of 60-80°C for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also enhances safety and efficiency in large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(Chlorosulfonyl)-5-fluoro-4-methylbenzoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Chlorosulfonyl)-5-fluoro-4-methylbenzoyl chloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the modification of biomolecules for studying biological processes.

    Medicine: It is employed in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Chlorosulfonyl)-5-fluoro-4-methylbenzoyl chloride involves the electrophilic nature of the chlorosulfonyl group. This group can react with nucleophiles, leading to the formation of various sulfonyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chlorosulfonyl-4-fluoro-benzoic acid
  • 4-Chlorosulfonyl-benzoic acid methyl ester
  • 3-Chlorosulfonylbenzoyl chloride
  • Chlorosulfonyl isocyanate

Uniqueness

3-(Chlorosulfonyl)-5-fluoro-4-methylbenzoyl chloride is unique due to the presence of both a fluorine atom and a methyl group on the benzoyl chloride core. This combination of functional groups imparts distinct reactivity and properties, making it valuable in specific synthetic applications and research contexts .

Properties

Molecular Formula

C8H5Cl2FO3S

Molecular Weight

271.09 g/mol

IUPAC Name

3-chlorosulfonyl-5-fluoro-4-methylbenzoyl chloride

InChI

InChI=1S/C8H5Cl2FO3S/c1-4-6(11)2-5(8(9)12)3-7(4)15(10,13)14/h2-3H,1H3

InChI Key

DXGPWTGAJMFBKO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1S(=O)(=O)Cl)C(=O)Cl)F

Origin of Product

United States

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